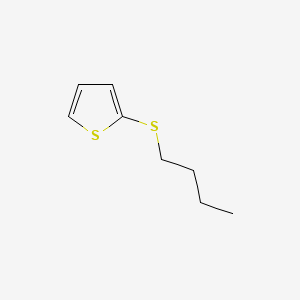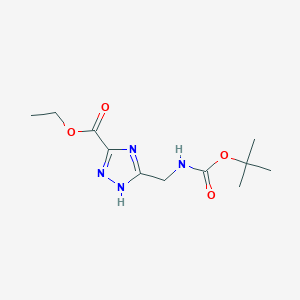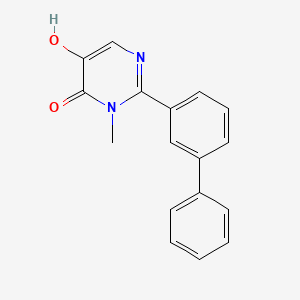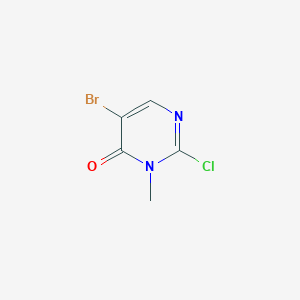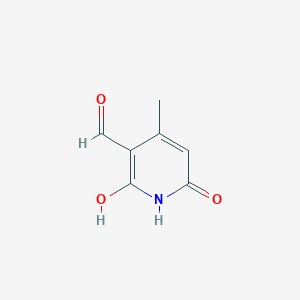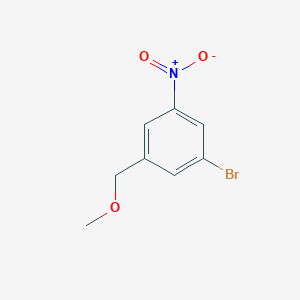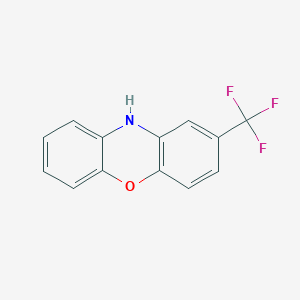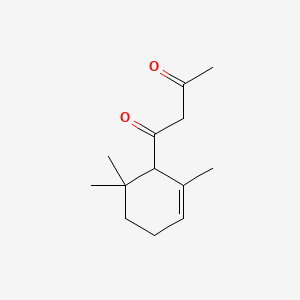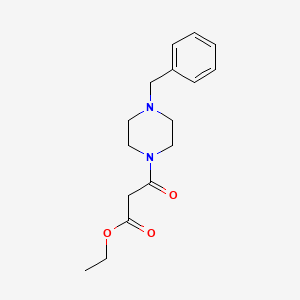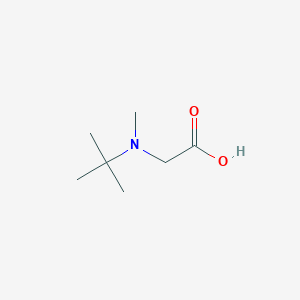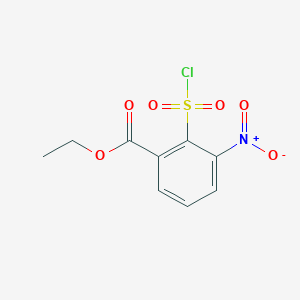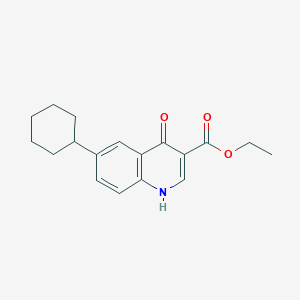![molecular formula C11H12N2O6S B8697562 Proline, 1-[(3-nitrophenyl)sulfonyl]-](/img/structure/B8697562.png)
Proline, 1-[(3-nitrophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proline, 1-[(3-nitrophenyl)sulfonyl]- is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a pyrrolidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a 3-nitrophenyl moiety. Its unique structure makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 1-[(3-nitrophenyl)sulfonyl]- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation of an aldehyde or alcohol precursor.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the pyrrolidine ring through a sulfonylation reaction using a sulfonyl chloride reagent.
Nitration of the Phenyl Ring: The nitrophenyl moiety is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of Proline, 1-[(3-nitrophenyl)sulfonyl]- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Proline, 1-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Proline, 1-[(3-nitrophenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Proline, 1-[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-((3-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.
1-((3-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: The racemic mixture of both enantiomers.
1-((4-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid: A structural isomer with the nitro group in a different position.
Uniqueness
Proline, 1-[(3-nitrophenyl)sulfonyl]- is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomers and structural isomers. This uniqueness makes it valuable for targeted research and applications.
Properties
Molecular Formula |
C11H12N2O6S |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
(2S)-1-(3-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O6S/c14-11(15)10-5-2-6-12(10)20(18,19)9-4-1-3-8(7-9)13(16)17/h1,3-4,7,10H,2,5-6H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
XEKBNNVVCDSGBZ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8697492.png)
